3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid
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Overview
Description
3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and alcohol dependence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid typically involves the reaction of 3-aminopropanesulfonic acid with appropriate reagents under controlled conditions. The reaction conditions often include maintaining specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its potential neuroprotective effects and its ability to interact with amyloid-beta peptides.
Medicine: It has been investigated as a potential treatment for Alzheimer’s disease and alcohol dependence. Clinical trials have shown mixed results, but ongoing research continues to explore its therapeutic potential.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid involves its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a partial agonist at GABA_A receptors and an antagonist at GABA_B receptors. Additionally, it binds to soluble amyloid-beta peptides, preventing their aggregation and reducing neurotoxicity. This dual mechanism contributes to its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Taurine: Similar in structure but lacks the additional carbon in the chain.
GABA: Shares functional similarities but differs in structure.
Acamprosate: A derivative used in the treatment of alcohol dependence
Uniqueness
3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid is unique due to its dual mechanism of action, interacting with both GABA receptors and amyloid-beta peptides. This makes it a promising candidate for therapeutic applications in neurodegenerative diseases and alcohol dependence .
Properties
CAS No. |
819863-36-0 |
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Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-[[(1R)-2-amino-2-oxo-1-phenylethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H16N2O4S/c12-11(14)10(9-5-2-1-3-6-9)13-7-4-8-18(15,16)17/h1-3,5-6,10,13H,4,7-8H2,(H2,12,14)(H,15,16,17)/t10-/m1/s1 |
InChI Key |
CGMDISIQZRZWSN-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)N)NCCCS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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